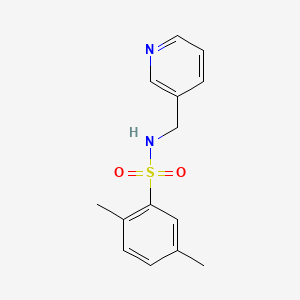

2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

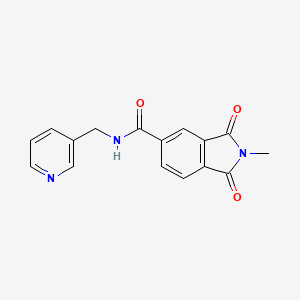

CBKinase1_000413

CBKinase1_000413, also known as BOTRYTIS-INDUCED KINASE1, is a plasma membrane-localized receptor-like protein kinase. It plays a critical role in immunity and phosphate homeostasis in Arabidopsis thaliana . It also plays a role in immune signaling and protein homeostasis .

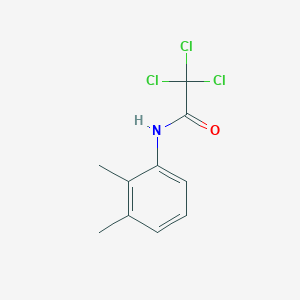

Oprea1_818198

Oprea1_818198 is associated with the study of fast proton-induced fission of 238U from threshold to 40 MeV . It’s also related to the Operational Potential of Ecosystem Research Applications (OPERAS) project, which aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being .

HMS2433L06

HMS2433L06 is associated with the International Year of Quantum Science and Technology, celebrating the contributions of quantum science to technological progress . It’s also related to the development of essential software for researchers to revolutionize their work .

CBKinase1_012813

CBKinase1_012813, also known as casein kinase 1, is known to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . It also has applications in wastewater treatment, where it’s used to evaluate the treatment efficacy of conventional and intensified treatment wetlands .

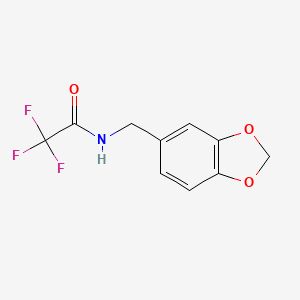

2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide

2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is associated with the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .

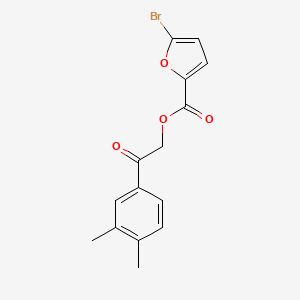

Oprea1_628998

Oprea1_628998 is associated with the study of fast proton-induced fission of 238U from threshold to 40 MeV . It’s also related to the applications of Operations Research and Data Science in disrupting illicit markets .

Wirkmechanismus

Target of Action

CBKinase1_000413, also known as 2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, HMS2433L06, Oprea1_818198, Oprea1_628998, or CBKinase1_012813, primarily targets Bruton’s tyrosine kinase (BTK) and Activin Receptor-Like Kinase 1 (ALK1) . BTK plays a crucial role in oncogenic signaling that is critical for the proliferation and survival of leukemic cells in many B cell malignancies . ALK1, on the other hand, plays an important role in vascular development, remodeling, and pathologic angiogenesis .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, when interacting with BTK, it inhibits the kinase, disrupting the signal transduction pathway downstream of the B cell antigen receptor (BCR) . When interacting with ALK1, it inhibits angiogenesis and tumorigenesis through a mechanism of action complementary to Anti-VEGF therapies .

Biochemical Pathways

The compound affects multiple biochemical pathways. In the case of BTK, it disrupts the BCR signaling pathway, which is essential for B cell development and function . For ALK1, it affects the TGFβ/ALK1 and VEGF/bFGF pathways in angiogenesis .

Result of Action

The inhibition of BTK by the compound leads to excellent anti-tumor activity, particularly in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) and mantle-cell lymphoma (MCL) . The inhibition of ALK1 results in the suppression of angiogenesis and tumor growth .

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-11-5-6-12(2)14(8-11)19(17,18)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHKDPAVWIGGAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)

![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)

![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)